molecular formula C13H11ClF3N3O B11487525 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11487525
M. Wt: 317.69 g/mol
InChI Key: JRMDQZRJMUSRNM-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors involved in pain and inflammation pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C13H11ClF3N3O

Molecular Weight

317.69 g/mol

IUPAC Name

4-chloro-2-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H11ClF3N3O/c1-2-20-11(10(14)7-18-20)12(21)19-9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3,(H,19,21)

InChI Key

JRMDQZRJMUSRNM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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